N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(2-Methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a methoxybenzyl group and a tetrazole moiety. Tetrazoles are bioisosteres for carboxylic acids, enhancing metabolic stability and bioavailability, while the methoxybenzyl group may influence lipophilicity and receptor binding . This article compares the compound with structurally and functionally related benzamides, focusing on synthesis, bioactivity, and physicochemical properties.
Properties
Molecular Formula |
C16H15N5O2 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H15N5O2/c1-23-15-8-3-2-5-13(15)10-17-16(22)12-6-4-7-14(9-12)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22) |
InChI Key |
RHRLGSBSHKOQID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate benzyl halide under basic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the intermediate with sodium azide and a suitable catalyst under reflux conditions.
Methoxybenzyl Substitution: The final step involves the substitution of the benzyl group with a methoxybenzyl group using a suitable methoxybenzyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules:
N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide can serve as a versatile building block in organic synthesis. The tetrazole ring is significant for constructing more complex compounds, particularly those with pharmaceutical relevance. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry .
Reactivity and Derivatives:
The compound's structure allows for the modification of the benzamide moiety, leading to a range of derivatives that can exhibit different chemical properties and biological activities. For example, modifications at the benzamide position can enhance solubility or alter pharmacokinetic profiles, which is crucial for drug development.
Biological Applications
Antimicrobial Activity:
Recent studies have indicated that tetrazole-containing compounds exhibit antimicrobial properties. This compound could potentially be evaluated for its effectiveness against various pathogens. Research has shown that similar compounds demonstrate significant inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus .
Therapeutic Potential:
The compound may be investigated for therapeutic applications, particularly in treating diseases where benzamide derivatives have been effective. Preliminary findings suggest that tetrazole derivatives could possess anti-inflammatory and analgesic properties, making them candidates for pain management therapies .
Medicinal Chemistry
Drug Development:
this compound represents a promising scaffold in drug discovery. Its structural features may allow for the development of novel drugs targeting specific diseases, including cancer and infections resistant to conventional antibiotics. The selectivity of tetrazoles in biological systems could lead to fewer side effects compared to existing medications .
Mechanism of Action:
The mechanism by which this compound exerts its effects is likely multifaceted:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
- Receptor Interaction: It could modulate receptor activity, influencing cellular signaling pathways.
- Gene Expression Modulation: The potential to affect gene expression through interaction with transcription factors presents another avenue for therapeutic action.
Industrial Applications
Material Science:
In addition to its biological applications, this compound may find uses in material science, particularly in the development of polymers or coatings with enhanced properties due to the presence of the tetrazole ring. Its stability and reactivity can be harnessed to create materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The methoxybenzyl and tetrazole groups may play a role in binding to the target site and exerting the desired effect.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Substituent Variations
Chlorinated Analog (2-chloro-N-(2-methoxybenzyl)-5-(1H-tetrazol-1-yl)benzamide) :
- Structure : Differs by a chlorine atom at position 2 of the benzamide ring (C16H14ClN5O2 vs. C16H15N5O2 for the target compound) .
- Impact : Chlorine increases molecular weight (Δ = ~35.5 g/mol) and may enhance binding affinity via halogen bonding. It also alters metabolic stability by reducing susceptibility to oxidative metabolism.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :
Heterocyclic Modifications
Triazole-Based Benzamides (e.g., N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide) :
Nitro-Thiazolyl Benzamide (Nitazoxanide) :
Physicochemical Properties
| Property | Target Compound | Chlorinated Analog | Triazole-Based | Nitro-Thiazolyl (Nitazoxanide) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 313.33 | 347.77 | ~450–500 | 307.28 |
| LogP | ~2.5 (estimated) | ~3.0 | ~3.5 | 2.1 |
| Hydrogen Bond Acceptors | 6 | 6 | 8–10 | 7 |
| Bioisostere | Tetrazole (COOH) | N/A | Triazole | Nitro-thiazole |
Biological Activity
N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 309.32 g/mol
- Functional Groups : The presence of a methoxybenzyl group and a tetrazole ring enhances its reactivity and biological potential.
The biological activity of this compound is largely attributed to the following mechanisms:
- Nrf2 Activation : Compounds containing tetrazole rings have been shown to induce the transcriptional activity of Nrf2, a key regulator of antioxidant responses. In studies, this compound demonstrated the ability to enhance the enzymatic activity of NQO1 (NAD(P)H quinone oxidoreductase 1), indicating potential protective effects against oxidative stress .
- Antimicrobial Activity : Preliminary studies suggest that similar tetrazole-containing compounds exhibit antimicrobial properties. The structural features of this compound may contribute to its efficacy against various bacterial strains .
- Anti-inflammatory Effects : The benzamide core is known for its anti-inflammatory properties, which could be enhanced by the tetrazole moiety. This suggests potential applications in treating inflammatory conditions .
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- NQO1 Induction Assay : In Hepa1c1c7 mouse hepatoma cells, this compound was tested at a concentration of 10 μM, showing significant induction of NQO1 activity, thereby confirming its potential as an Nrf2 activator .
- Antimicrobial Screening : Compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, derivatives with tetrazole rings exhibited MIC values comparable to standard antibiotics, suggesting that this compound may also possess similar properties .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzamide and tetrazole moieties can significantly influence biological activity. For instance:
| Compound | Structural Modification | Biological Activity |
|---|---|---|
| A | Benzyl instead of methoxybenzyl | Varies in potency |
| B | Different substituents on tetrazole | Enhanced antibacterial effects |
| C | Altered amide linkage | Increased anti-inflammatory properties |
This table illustrates how slight changes in chemical structure can lead to varied pharmacological profiles.
Case Study 1: Anticancer Potential
A study investigated the anticancer potential of various benzamide derivatives, including those with tetrazole groups. Results indicated that certain derivatives showed significant cytotoxicity against cancer cell lines, suggesting that this compound may warrant further investigation as an anticancer agent .
Q & A
Q. What synthetic strategies are effective for preparing N-(2-methoxybenzyl)-3-(1H-tetrazol-1-yl)benzamide?
The synthesis typically involves coupling a benzamide core with a 2-methoxybenzyl group and a tetrazole moiety. Key steps include:
- Acylation : Reacting 3-(1H-tetrazol-1-yl)benzoic acid with 2-methoxybenzylamine using coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to form the amide bond .
- Tetrazole Installation : Introducing the tetrazole ring via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions, as demonstrated in analogous tetrazole-containing benzamides .
- Purification : Preparative HPLC (≥95% purity) is recommended for isolating the final compound, similar to methods used for N-benzoyl-2-hydroxybenzamide derivatives .
Q. How can the purity and structural integrity of the compound be validated?
- Analytical Techniques :
- HPLC : Use a C18 column with a gradient solvent system (e.g., hexane/EtOAc) to confirm purity (>95%) .
- NMR Spectroscopy : Key signals include the methoxy group (δ ~3.8 ppm in H NMR) and tetrazole protons (δ ~9.0–9.5 ppm) .
- HRMS : Validate the molecular ion peak (e.g., [M+H]) with a mass accuracy ≤2 ppm .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
Q. How does the tetrazole moiety influence biological activity in receptor-binding studies?
The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity. For example:
- NK1 Receptor Antagonism : Analogous N-(2-methoxybenzyl)benzamides with tetrazole substituents show selective inhibition of tachykinin receptors via hydrogen bonding with Arg residues in the active site .
- Apoptosis Induction : Tetrazole derivatives downregulate F-actin and paxillin in cancer cells, as seen in prostate cancer models .
Q. How can structure-activity relationships (SAR) be optimized for this compound?
Q. What experimental designs address contradictions in biological assay data?
- Dose-Response Curves : Replicate assays across multiple cell lines (e.g., PC-3, LNCaP) to distinguish cell-specific effects .
- Control Experiments : Use LY 303870 (NK1 antagonist) and SB 235375 (NK3 antagonist) to validate receptor selectivity .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to rule out rapid degradation as a cause of variability .
Methodological Considerations
Q. What spectroscopic techniques are critical for characterizing intermediates?
Q. How can microwave-assisted synthesis improve reaction efficiency?
- Reduced Reaction Time : Synthesize intermediates (e.g., 3-chlorobenzamide) in 2 hours at 100°C under microwave irradiation, compared to 18 hours conventionally .
- Higher Yields : Microwave conditions enhance coupling efficiency (e.g., 85% yield vs. 60% for thermal methods) by minimizing side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
